N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-25-7-2-3-15-13-16(4-5-17(15)25)18(26-8-11-29-12-9-26)14-22-20(27)21(28)23-19-6-10-30-24-19/h4-6,10,13,18H,2-3,7-9,11-12,14H2,1H3,(H,22,27)(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUNIDVQGFZYEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=NOC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Differences
The compound’s closest structural analog is N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-4-(trifluoromethyl)benzamide (hereafter referred to as the "benzamide analog") . Key differences lie in the substituents attached to the central ethylamine linker:
Implications of Structural Differences
Electronic Effects : The trifluoromethyl group in the benzamide analog is strongly electron-withdrawing, which may stabilize the molecule against metabolic degradation. In contrast, the oxazole ring in the target compound introduces electron-deficient aromaticity, possibly favoring π-π interactions.
Solubility and Bioavailability : The oxazole and ethanediamide groups may increase aqueous solubility relative to the benzamide analog, though this depends on crystallographic packing and ionization states.
Research Findings and Methodological Considerations
While direct pharmacological data for the target compound is absent in the provided evidence, structural analysis tools like SHELX are critical for resolving crystallographic details of such molecules. The benzamide analog’s molecular weight and substituent profile suggest it may exhibit higher membrane permeability due to the trifluoromethyl group, whereas the target compound’s oxazole and ethanediamide could favor target-specific binding in hydrophilic environments.
Q & A
Q. What are the critical synthetic challenges in preparing this compound, and how are they addressed?
The synthesis involves multi-step reactions, including the formation of the tetrahydroquinoline and morpholine moieties, followed by coupling via an ethanediamide linker. Key challenges include:
- Steric hindrance during coupling of bulky substituents (tetrahydroquinoline and morpholine), requiring optimized reaction temperatures (e.g., 0–5°C for amine alkylation) .
- Purification : Chromatography or recrystallization is often necessary due to byproducts from competing reactions (e.g., incomplete alkylation or oxidation) .
- Yield optimization : Use of catalysts like Pd/C for hydrogenation steps or Lewis acids for Pictet-Spengler reactions improves efficiency .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm connectivity of the tetrahydroquinoline, morpholine, and oxazole groups .
- Mass spectrometry (HRMS/ESI-MS) to verify molecular weight and fragmentation patterns .
- HPLC for purity assessment (>95% is typical for research-grade material) .
Q. What preliminary biological activities have been observed in structurally similar compounds?
Analogues with tetrahydroquinoline and morpholine groups show:
- Anticancer activity : Inhibition of kinase pathways (e.g., PI3K/Akt) in vitro .
- Anti-inflammatory effects : Modulation of COX-2 or NF-κB signaling in murine models .
- Neuroprotective potential : Interaction with dopamine or serotonin receptors .
Advanced Research Questions
Q. How can computational methods predict binding affinities or metabolic stability for this compound?
- Molecular docking (AutoDock, Schrödinger) models interactions with targets like kinases or GPCRs, guided by the oxazole’s hydrogen-bonding capacity and morpholine’s solubility-enhancing properties .
- DFT calculations assess electron distribution in the ethanediamide linker, predicting reactivity toward nucleophiles (e.g., glutathione in metabolic studies) .
- ADMET prediction tools (e.g., SwissADME) evaluate logP (2.5–3.5 estimated) and CYP450 inhibition risks .
Q. What experimental strategies resolve contradictions in reported biological data across studies?
- Dose-response profiling : Validate activity thresholds using standardized assays (e.g., IC50 in MCF-7 cells vs. HepG2) .
- Off-target screening : Use proteome-wide microarrays to identify unintended interactions (e.g., with adenosine receptors) .
- Structural analogs : Compare activity of derivatives (e.g., replacing morpholine with piperazine) to isolate pharmacophoric groups .
Q. How can reaction conditions be optimized for scale-up synthesis without compromising purity?
- DoE (Design of Experiments) : Apply factorial design to test variables (temperature, solvent polarity, catalyst loading) and identify robust parameters .
- Flow chemistry : Continuous synthesis reduces intermediate degradation and improves yield in amide-bond formation steps .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .
Comparative Analysis and Structural Insights
Q. How does the substitution pattern (e.g., methyl on tetrahydroquinoline vs. ethyl) influence bioactivity?
| Substituent | Effect on Activity | Example |
|---|---|---|
| 1-Methyl (tetrahydroquinoline) | Enhances metabolic stability by reducing CYP3A4 oxidation . | Current compound |
| 1-Ethyl (tetrahydroquinoline) | Increases lipophilicity (logP +0.5) but may reduce aqueous solubility . | N-[2-(1-Ethyl-...)ethyl]ethanediamide |
| Morpholine vs. Piperazine | Morpholine improves solubility; piperazine derivatives show stronger kinase inhibition . | N'-[2-(4-Methylpiperazin-1-yl)...] |
Q. What are the key differences in reactivity between ethanediamide and oxalamide linkers?
- Ethanediamide : More flexible backbone, allowing conformational adaptation to binding pockets .
- Oxalamide : Rigid structure enhances selectivity but may reduce synthetic yield due to steric constraints .
Methodological Recommendations
Q. How to design a robust SAR (Structure-Activity Relationship) study for this compound?
- Step 1 : Synthesize derivatives with systematic modifications (e.g., morpholine → thiomorpholine, oxazole → thiazole) .
- Step 2 : Test in tiered assays: primary (enzyme inhibition), secondary (cell viability), tertiary (in vivo efficacy) .
- Step 3 : Use QSAR models to correlate substituent properties (Hammett constants, molar refractivity) with activity .
Q. What in vitro models are most relevant for evaluating neuroprotective potential?
- SH-SY5Y cells : Assess protection against Aβ25-35 or rotenone-induced toxicity .
- Microglial BV-2 cells : Measure TNF-α/IL-6 suppression under LPS stimulation .
- Electrophysiology : Patch-clamp studies on hippocampal neurons to evaluate ion channel modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
